2-Bromo-5-(difluoromethyl)benzaldehyde
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Overview
Description
2-Bromo-5-(difluoromethyl)benzaldehyde: is an organic compound characterized by the presence of a bromine atom and a difluoromethyl group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Halogenation of Benzaldehyde Derivatives: : One common method involves the bromination of 5-(difluoromethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction typically occurs in an inert solvent like dichloromethane at room temperature.
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Fluorination: : Another approach starts with 2-bromo-5-methylbenzaldehyde, which undergoes fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Bromo-5-(difluoromethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
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Substitution: : The bromine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products
Oxidation: 2-Bromo-5-(difluoromethyl)benzoic acid.
Reduction: 2-Bromo-5-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Bromo-5-(difluoromethyl)benzaldehyde serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is used in the development of biologically active molecules, particularly in the design of enzyme inhibitors and receptor modulators. Its structural motifs are valuable in medicinal chemistry for optimizing drug properties.
Industry
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-(difluoromethyl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The difluoromethyl group can enhance metabolic stability and bioavailability, while the bromine atom can participate in halogen bonding, influencing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzaldehyde: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic and steric properties.
2-Bromo-5-methylbenzaldehyde: Lacks the fluorine atoms, resulting in different reactivity and applications.
2-Chloro-5-(difluoromethyl)benzaldehyde:
Uniqueness
2-Bromo-5-(difluoromethyl)benzaldehyde is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct electronic properties and reactivity patterns. This combination makes it particularly useful in fine-tuning the properties of target molecules in various applications.
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFMCPLSKVMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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